Metribuzin

Herbicide mechanism of action Photosystem II inhibition Molecular docking

Metribuzin is the definitive PSII-inhibiting triazinone herbicide, distinguished by its unique high-affinity binding to the D1 protein's His215 residue, which underpins its efficacy against MHR Palmer amaranth. Its 'very mobile' soil profile (GUS) and extended residual activity in sugarcane make it irreplaceable by generic triazines. Procure as a critical resistance management tool and a reference standard for environmental mobility and molecular interaction studies.

Molecular Formula C8H14N4OS
Molecular Weight 214.29 g/mol
CAS No. 21087-64-9
Cat. No. B1676530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetribuzin
CAS21087-64-9
Synonyms4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one
4-amino-6-tert-butyl- 3-(methylthio)-s-triazin-5-(4H)-one
Bay 94,337
Lexone
metribuzin
Sencor
Zenko
Molecular FormulaC8H14N4OS
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(N(C1=O)N)SC
InChIInChI=1S/C8H14N4OS/c1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h9H2,1-4H3
InChIKeyFOXFZRUHNHCZPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.1 % (NIOSH, 2024)
Sol in methanol and ethanol;  very slightly soluble in water (1200 ppm).
Soluble in ... glycol ether acetate.
In dimethylformamide 1780, cyclohexanone 1000, chloroform 850, acetone 820, methanol 450, dichloromethane 340, benzene 220, n-butanol 150, ethanol 190, toluene 87, xylene 90, n-hexane 1 (all in g/l at 20 °C).
In water, 1.05X10+3 mg/l @ 20 °C
Solubility in water, g/100ml at 0.12Â °C:
0.1%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metribuzin (CAS 21087-64-9): A Triazinone Herbicide Baseline for Scientific and Industrial Procurement


Metribuzin (CAS 21087-64-9) is a member of the 1,2,4-triazinone class of herbicides, characterized by a 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one core structure [1]. It is widely registered for both pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in major agronomic crops including soybean, potato, tomato, and sugarcane [2]. As a prototypical photosystem II (PSII) inhibitor, its utility is defined by a specific profile of soil mobility, metabolic selectivity, and environmental persistence, distinguishing it from other triazine and triazinone analogs [3].

Technical Limitations of Generic Substitution for Metribuzin in Research and Field-Scale Applications


The procurement of generic 'triazine' or 'triazinone' herbicides cannot substitute for metribuzin due to significant and quantifiable differences in their physicochemical properties and biological behavior. These differences translate into divergent crop safety profiles, efficacy spectrums, and environmental fates. While many compounds in this broad class inhibit Photosystem II, they exhibit distinct binding affinities at the QB site of the D1 protein [1]. More critically for applied use, metribuzin's specific soil mobility, characterized by its Groundwater Ubiquity Score (GUS), presents unique opportunities and constraints not shared by analogs like terbuthylazine or chlorotoluron [2]. Furthermore, metribuzin's selectivity is underpinned by a well-documented metabolic pathway involving specific glucose conjugation rates, a mechanism of tolerance that varies significantly by crop cultivar and is not generalizable to other PSII inhibitors [3].

Quantifiable Differentiation of Metribuzin: A Comparative Evidence Guide for Scientific Selection


Comparative Binding Affinity at the D1 Protein QB Site in Plant Photosystem II

In a comparative molecular docking and functional assay study, metribuzin demonstrated a higher binding affinity for the QB site of the D1 protein in Photosystem II compared to several other commercial PSII-inhibiting herbicides. The study identified that metribuzin, along with terbuthylazine and diuron, formed a specific hydrogen bond with residue His215, a key interaction not observed for bentazon, which exhibited the lowest affinity [1]. This molecular-level differentiation provides a mechanistic basis for metribuzin's efficacy and potential for cross-resistance patterns.

Herbicide mechanism of action Photosystem II inhibition Molecular docking

Pre-Emergence Weed Control Efficacy in Sugarcane Compared to Atrazine Standard

A comprehensive review of small-plot herbicide trials in Trinidadian sugarcane fields concluded that metribuzin provided superior pre-emergence weed control compared to the then-standard treatment, atrazine. The key differentiator was not just initial control, but the extended duration of weed suppression [1].

Weed science Agronomy Sugarcane production

Comparative Soil Leachability: Metribuzin vs. Terbuthylazine and Chlorotoluron

An appraisal of eight persistent herbicides using screening indices on a loam soil found that metribuzin was classified as 'very mobile' across all tested conditions, as per the Environmental Leaching Index (ELI). In contrast, terbuthylazine, chlorotoluron, and isoproturon only presented 'high leachability' in unamended soil, and their leaching potential decreased significantly in soil amended with composted organic wastes [1].

Environmental fate Soil science Herbicide leaching

Quantified Rate of Herbicide Detoxification via Glucose Conjugation in Tomato Cultivars

The metabolic basis for metribuzin's selectivity is its detoxification in tolerant plants via the formation of glucose conjugates. A study on tomato cultivars demonstrated a direct correlation between the rate of this conjugation and tolerance level. In a tolerant cultivar, the proportion of radioactivity in the polar (conjugated) fraction remained above 90% even at high metribuzin treatment concentrations. In a sensitive cultivar, this polar fraction decreased from 94% to 58% as the metribuzin concentration increased [1].

Herbicide selectivity Plant metabolism Crop tolerance

Efficacy on Multiple Herbicide-Resistant (MHR) Palmer Amaranth as a Pre-Emergence Option

Metribuzin is identified as a viable pre-emergence (PRE) tool for controlling multiple herbicide-resistant (MHR) Palmer amaranth (Amaranthus palmeri), a problematic weed with documented resistance to numerous sites of action. A recent thesis and related field experiments confirm its utility as a management option in soybean, despite grower reluctance due to perceived crop injury risk [1]. This positions metribuzin strategically in resistance management programs.

Herbicide resistance management Weed science Amaranthus palmeri

Patent-Disclosed Synergistic Activity with Bromoxynil in Corn

A patent discloses a selectively herbicidal composition comprising metribuzin and bromoxynil, which exhibits a synergistic effect for controlling weeds in corn crops. The combination allows for reliable control of a broader spectrum of important weeds, including species like Ipomoea hederacea, which are inadequately controlled by metribuzin alone at application rates tolerated by corn [1].

Herbicide formulation Synergism Weed control

Optimized Application Scenarios for Metribuzin Based on Differential Evidence


Management of Multiple Herbicide-Resistant (MHR) Palmer Amaranth in Soybean Production

Procure and apply metribuzin as a foundational pre-emergence (PRE) treatment in soybean fields confirmed or suspected to harbor MHR Palmer amaranth (Amaranthus palmeri). This scenario leverages metribuzin's documented efficacy on these problematic biotypes as a PSII inhibitor, providing a crucial alternative mode of action for resistance management [1]. Use should be integrated with careful cultivar selection to avoid crop injury.

Extended Pre-Emergence Weed Control in Sugarcane

Select metribuzin over alternative PSII inhibitors like atrazine for pre-emergence applications in sugarcane where an extended duration of weed control is desired. Field trial evidence demonstrates that metribuzin provides a longer period of suppression for major weed species, potentially reducing the need for sequential post-emergence applications [2]. This is particularly valuable for controlling a broad spectrum of grasses and broadleaves.

Research on Photosystem II Herbicide Binding and Resistance Mechanisms

Use metribuzin as a reference standard for the 'high-affinity' binding group in studies investigating the molecular interaction of PSII inhibitors with the D1 protein QB site. Its specific hydrogen bonding with the His215 residue distinguishes it from compounds like bentazon [3]. This makes it a valuable tool for elucidating structure-activity relationships, understanding cross-resistance patterns, and designing next-generation inhibitors with improved binding profiles.

Evaluation of Soil Leaching Risk in Groundwater-Sensitive Areas

Employ metribuzin as a reference compound for 'very mobile' herbicides when assessing the leaching potential of new formulations or when conducting environmental risk assessments on agricultural lands. Its consistent classification as 'very mobile' via the Environmental Leaching Index (ELI), irrespective of soil amendment [4], makes it a useful benchmark for comparative studies and for validating the efficacy of novel mitigation strategies designed to reduce pesticide mobility.

Technical Documentation Hub

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30 linked technical documents
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